(2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride
Overview
Description
(2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride is a chemical compound that belongs to the class of brominated indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride typically involves the bromination of 2,3-dihydro-1H-indene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The resulting bromo compound is then subjected to amination using an amine source like ammonia or an amine derivative under appropriate conditions to yield the desired amine hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include substituted indene derivatives, ketones, aldehydes, and dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its brominated structure allows for further functionalization, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of (2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R)-5-chloro-2,3-dihydro-1H-inden-2-ylamine hydrochloride
- (2R)-5-fluoro-2,3-dihydro-1H-inden-2-ylamine hydrochloride
- (2R)-5-iodo-2,3-dihydro-1H-inden-2-ylamine hydrochloride
Uniqueness
(2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
IUPAC Name |
(2R)-5-bromo-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIZCCGZFWRSTN-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CC2=C1C=CC(=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370861-59-9 | |
Record name | (2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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